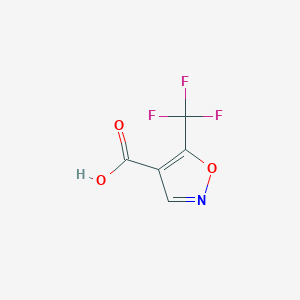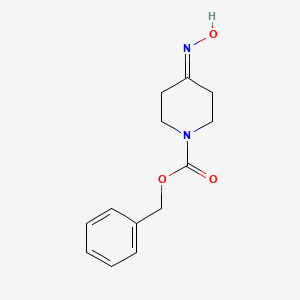
8-Hydroxyoxycodone, 8beta-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8β,14-Dihydroxy-7,8-dihydro Codeinone involves the oxidation of Thebaine. The reaction conditions typically include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium. The reaction is carried out at controlled temperatures to ensure the selective oxidation of Thebaine to 8β,14-Dihydroxy-7,8-dihydro Codeinone .
Industrial Production Methods: Industrial production of 8β,14-Dihydroxy-7,8-dihydro Codeinone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 8β,14-Dihydroxy-7,8-dihydro Codeinone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert it back to its precursor or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a metal catalyst such as palladium or platinum.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: More oxidized derivatives of 8β,14-Dihydroxy-7,8-dihydro Codeinone.
Reduction: Reduced forms of the compound, potentially reverting to Thebaine.
Substitution: Halogenated derivatives of 8β,14-Dihydroxy-7,8-dihydro Codeinone.
科学研究应用
8β,14-Dihydroxy-7,8-dihydro Codeinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological systems, particularly its binding to opioid receptors.
Medicine: Investigated for its potential analgesic properties and its role in the development of new pain management drugs.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 8β,14-Dihydroxy-7,8-dihydro Codeinone involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the effects of natural opiates, leading to analgesic effects. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved are related to pain modulation and relief .
相似化合物的比较
Codeine: Another opiate alkaloid with similar analgesic properties.
Morphine: A well-known opiate used for pain relief.
Thebaine: The precursor to 8β,14-Dihydroxy-7,8-dihydro Codeinone.
Uniqueness: 8β,14-Dihydroxy-7,8-dihydro Codeinone is unique due to its specific structure and the presence of hydroxyl groups at the 8β and 14 positions. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other opiates .
属性
分子式 |
C18H21NO5 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
(4R,4aS,5S,7aR,12bS)-4a,5-dihydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C18H21NO5/c1-19-6-5-17-14-9-3-4-11(23-2)15(14)24-16(17)10(20)8-13(21)18(17,22)12(19)7-9/h3-4,12-13,16,21-22H,5-8H2,1-2H3/t12-,13+,16+,17+,18+/m1/s1 |
InChI 键 |
SVFULCKGJOWFGT-FGPFUNDFSA-N |
SMILES |
CN1CCC23C4C(=O)CC(C2(C1CC5=C3C(=C(C=C5)OC)O4)O)O |
手性 SMILES |
CN1CC[C@]23[C@@H]4C(=O)C[C@@H]([C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)O |
规范 SMILES |
CN1CCC23C4C(=O)CC(C2(C1CC5=C3C(=C(C=C5)OC)O4)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-amine;hydrochloride](/img/structure/B1647479.png)
![7-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B1647488.png)






![N1-[4-[4-Amino-7-(4-oxocyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichloro-1-benzenesulfonamide](/img/structure/B1647508.png)
